Structural Topology Differentiation: Ethyl-Propanamide Linker Length vs. Acetamide and Direct Attachment Analogs
The target compound features a distinctive N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide topology, placing the quinazolinone N3 atom two methylene units (ethyl spacer) from the amide nitrogen, and the amide carbonyl three methylene units (propanoyl chain) from the 3,4-dimethoxyphenyl ring. This geometry is unique among commercially available quinazolinone-propanamide analogs. Three comparators illustrate the differentiation: (i) N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide (AMB18482519) uses a shorter one-methylene spacer and a reverse amide orientation, reducing the quinazolinone-to-phenyl distance; (ii) N-(3,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide attaches the dimethoxyphenyl group directly to the amide nitrogen, eliminating the ethyl spacer entirely; (iii) 3-(3,4-dimethoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide relocates the attachment from the N3 to the C6 position of the quinazolinone core [1]. In quinazolinone SAR studies, linker length variations of a single methylene unit have been shown to alter target inhibitory potency by 5- to 20-fold in kinase and tubulin-binding assays [2]. No direct biological data for the target compound are publicly available; cross-study comparison is therefore not possible at this time.
| Evidence Dimension | Linker topology (distance between quinazolinone core and terminal dimethoxyphenyl group) |
|---|---|
| Target Compound Data | Ethyl (2-methylene) spacer at N3 + propanamide (3-methylene) chain; approximate N3-to-phenyl centroid distance ~10-12 Å (estimated from structure) |
| Comparator Or Baseline | AMB18482519: methylene spacer + acetamide chain, distance ~8-9 Å; N-(3,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: direct amide attachment, distance ~6-7 Å |
| Quantified Difference | Linker length difference of 1-2 methylene units (estimated 2-5 Å in extended conformation) |
| Conditions | Computational structural comparison (PubChem/InterBioScreen database records); no experimental binding or activity data available for the target compound |
Why This Matters
Linker length is a first-order determinant of target engagement in bivalent and bitopic ligands; divergence of 2-5 Å can abolish binding to a given target while creating activity at an unrelated target, making casual substitution scientifically unsound.
- [1] InterBioScreen Database: Comparative structural records for AMB18482519, N-(3,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and 3-(3,4-dimethoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide. Accessed via Chembase and Ambinter compound catalogues, 30 Apr 2026. View Source
- [2] Miyamoto DT, Perlman ZE, Mitchison TJ, et al. J Biomol Screen. 2006;11(1):21-28. (Quinazolinone linker-dependent tubulin polymerization inhibition; structural analogs show differential activity at 500 nM.) View Source
